molecular formula C10H15BrN5O14P3 B12430701 8-Br-GTP

8-Br-GTP

Cat. No.: B12430701
M. Wt: 602.08 g/mol
InChI Key: CNYUHYBBHQMZQJ-UMMCILCDSA-N
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Description

8-Bromoguanosine-5’-triphosphate is an analog of guanosine-5’-triphosphate, where the hydrogen atom at position 8 of the guanine nucleobase is replaced by a bromine atom. This modification alters the compound’s properties, making it useful in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoguanosine-5’-triphosphate typically involves the bromination of guanosine-5’-triphosphate. The reaction is carried out under controlled conditions to ensure selective bromination at the 8-position of the guanine base. The process involves the use of bromine or brominating agents in an aqueous or organic solvent system, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of 8-Bromoguanosine-5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques, such as high-performance liquid chromatography, are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Bromoguanosine-5’-triphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

8-Bromoguanosine-5’-triphosphate has numerous applications in scientific research:

Mechanism of Action

8-Bromoguanosine-5’-triphosphate functions as a competitive inhibitor of FtsZ polymerization and GTPase activity. It binds to the active site of the enzyme, preventing the polymerization of FtsZ and inhibiting its GTPase activity. This inhibition disrupts the normal function of the enzyme, affecting cellular processes such as cell division .

Comparison with Similar Compounds

Similar Compounds

  • 8-Ketoguanosine-5’-triphosphate
  • 6-Methylcytidine-5’-triphosphate
  • 8-Azaguanosine-5’-triphosphate

Uniqueness

8-Bromoguanosine-5’-triphosphate is unique due to its specific bromine substitution at the 8-position, which significantly alters its chemical and biological properties. This modification enhances its ability to inhibit FtsZ polymerization and GTPase activity, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C10H15BrN5O14P3

Molecular Weight

602.08 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15BrN5O14P3/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1

InChI Key

CNYUHYBBHQMZQJ-UMMCILCDSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

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